molecular formula C20H13N3O3 B10885128 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B10885128
M. Wt: 343.3 g/mol
InChI Key: PYIXQVYMJDILFL-UHFFFAOYSA-N
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Description

3-Amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile is a benzochromene derivative featuring a nitro group at the meta-position of the phenyl ring. This compound is synthesized via one-pot multicomponent reactions under microwave irradiation or solvent-free conditions using catalysts like nano-cellulose/Ti(IV)/Fe₃O₄ or silica triflate . The reaction typically involves condensation of substituted benzaldehydes, β-naphthol, and malononitrile. Key spectral data include:

  • Melting Point: 235–240°C (discrepancies noted between sources) .
  • IR (cm⁻¹): 3465–3349 (NH₂), 2190 (C≡N), 1658 (C=C), 1527–1349 (NO₂) .
  • ¹H NMR (DMSO-d₆, ppm): δ 5.60 (s, 1H, CH), 7.13–8.06 (m, Ar-H and NH₂) .

Benzochromenes are pharmacologically significant, with reported anticancer, antimicrobial, and antiproliferative activities.

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13N3O3/c21-11-16-18(13-5-3-6-14(10-13)23(24)25)19-15-7-2-1-4-12(15)8-9-17(19)26-20(16)22/h1-10,18H,22H2

InChI Key

PYIXQVYMJDILFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Catalytic Synthesis Using DMAP Under Solvent-Free Conditions

A highly efficient method employs β-naphthol, 3-nitrobenzaldehyde, and malononitrile in a one-pot reaction catalyzed by p-dimethylaminopyridine (DMAP) under thermal solvent-free conditions. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization. DMAP (20 mol%) facilitates the process at 80°C, achieving completion within 30 minutes. The solvent-free protocol eliminates volatile organic compounds (VOCs) and affords the product in 92% yield after recrystallization from ethanol.

Mechanistic Insight :

  • Knoevenagel Condensation : 3-Nitrobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : β-Naphthol attacks the electrophilic double bond, forming a naphthol-enolate intermediate.

  • Cyclization : Intramolecular nucleophilic attack results in chromene ring formation, followed by tautomerization to the aromatic system.

Aqueous Media Synthesis with DABCO

A green chemistry approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) in water under grinding conditions. Equimolar amounts of 3-nitrobenzaldehyde, malononitrile, and β-naphthol are mixed with 20 mol% DABCO and ground at room temperature for 10–15 minutes. The reaction achieves 89% yield, with the catalyst recyclable for three cycles without significant activity loss.

Advantages :

  • Short reaction time (≤15 minutes).

  • Eliminates toxic solvents.

  • Scalable for gram-scale synthesis.

Domino Knoevenagel–Michael Cyclocondensation

ZnO Nanoparticles Thin-Film Catalysis

ZnO nanoparticles (NPs) thin-film catalyzes the three-component reaction in water at 60°C. A mixture of 3-nitrobenzaldehyde (2 mmol), malononitrile (2.4 mmol), and β-naphthol (2 mmol) reacts in the presence of ZnO NPs (366 nm thickness) for 2 hours, yielding 94% product. The catalyst is magnetically recoverable and reusable for five cycles with <5% efficiency drop.

Characterization Data :

  • IR (KBr) : 3431 cm⁻¹ (NH₂), 2182 cm⁻¹ (C≡N), 1646 cm⁻¹ (C=O).

  • ¹H NMR (CDCl₃) : δ 5.40 (s, 1H, H-4), 7.23–7.98 (m, 9H, Ar-H), 6.34 (brs, 2H, NH₂).

Solvent-Free and Green Chemistry Approaches

Magnetic Nanocatalysis with Cellulose/Ti(IV)/Fe₃O₄

A magnetic nanocatalyst (cellulose/Ti(IV)/Fe₃O₄) enables solvent-free synthesis at 70°C. The reaction completes in 45 minutes with 0.012 g catalyst, yielding 93% product. The catalyst is separated via external magnet and reused seven times without leaching.

Optimization Data :

Catalyst Loading (g)Temperature (°C)Time (min)Yield (%)
0.008706078
0.012704593
0.015704593

Reduction of 2-Imino-2H-1-Benzopyran-3-Carbonitriles

Sodium Borohydride Reduction

2-Imino-2H-1-benzopyran-3-carbonitrile intermediates, synthesized from 3-nitrobenzaldehyde and β-naphthol, are reduced using NaBH₄ in methanol. The intermediate (12 mmol) is treated with NaBH₄ (6 mmol) at 0°C for 45 minutes, yielding 90% after recrystallization. This method is ideal for electron-deficient aldehydes.

Limitations :

  • Requires pre-synthesis of imino intermediates.

  • Longer overall reaction time compared to one-pot methods.

Comparative Analysis of Preparation Methods

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Three-componentDMAPSolvent-free8030 min92
Grinding with DABCODABCOWaterRT15 min89
ZnO NPs thin-filmZnO NPsWater602 h94
Magnetic nanocatalystCellulose/Ti/Fe₃O₄Solvent-free7045 min93
NaBH₄ reductionNoneMethanol045 min90

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of benzo[f]chromene compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been established for these compounds, demonstrating their potential as antimicrobial agents .

Antitumor Activity

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance the compound's efficacy against these cell lines .

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzo[f]chromene derivatives, including this compound, revealed promising antimicrobial activities. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 16 to 26 mm when compared to standard antibiotics such as Ampicillin and Gentamycin .

Case Study 2: Cytotoxicity Evaluation

In another investigation, the cytotoxicity of this compound was assessed using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values suggesting its potential as a lead compound for further drug development targeting malignancies .

Mechanism of Action

The mechanism of action of 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Substituent Position Melting Point (°C) IR (C≡N, NO₂/C-X) Reference
3-Amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile 3-NO₂ 235–240 2190 (C≡N), 1527/1349 (NO₂)
3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile 4-F 230–231 2194 (C≡N), 1405 (C-F)
3-Amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile 4-Cl 220–221 2194 (C≡N)
3-Amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile 4-Br 242–243 2195 (C≡N)
3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile 4-OCH₃ 268–270 2190 (C≡N), 1083 (C-O)

Key Observations :

Melting Points :

  • Nitro-substituted derivatives exhibit higher melting points (235–240°C) compared to halogenated analogs (220–243°C), likely due to stronger intermolecular dipole interactions from the nitro group .
  • Methoxy-substituted derivatives show the highest melting points (268–270°C), attributed to hydrogen bonding from the -OCH₃ group .

Spectral Data: C≡N Stretch: Consistently observed at ~2190 cm⁻¹ across derivatives . NO₂ vs. Halogens: Nitro groups show distinct asymmetric/symmetric stretches (1527/1349 cm⁻¹), while halogens (F, Cl, Br) exhibit weaker absorption in IR .

Key Observations :

  • Nitro Derivatives : Exhibit potent anticancer activity (IC₅₀ = 8.9–12.5 μM) due to electron-withdrawing effects enhancing DNA/tubulin binding .
  • Methoxy Derivatives : Show enhanced cytotoxicity (IC₅₀ = 8.9 μM) possibly via P-glycoprotein inhibition, reducing drug efflux .
  • Halogenated Derivatives : Chloro-substituted compounds demonstrate broad antimicrobial activity, likely due to membrane disruption .

Structural and Electronic Comparisons

Crystal Packing :

  • Nitro-substituted benzochromenes form layered structures via N–H⋯O and C–H⋯π interactions, while bromo derivatives (e.g., C21H15BrN2O2) adopt triclinic packing with Z = 2 .
  • The nitro group’s meta-position reduces steric hindrance compared to para-substituted analogs, favoring planar molecular conformations .

Electronic Effects :

  • Nitro groups decrease electron density at the chromene core, enhancing reactivity in nucleophilic attacks. Halogens (F, Cl, Br) exert weaker electron-withdrawing effects .

Discrepancies and Limitations

  • Melting Points : Variations (235–240°C vs. 238–240°C) may arise from differences in purity or crystallization solvents .
  • Biological Data: Limited antiproliferative data for nitro derivatives compared to halogenated analogs necessitate further studies.

Biological Activity

3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological assessments, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis

The compound can be synthesized through a multicomponent reaction involving chromene motifs, which has been documented in various studies. The synthesis typically involves the use of starting materials such as nitrophenyl derivatives and carbonitriles under controlled conditions to yield the desired chromene structure .

Antimicrobial Activity

Research has shown that derivatives of benzo[f]chromene, including this compound, exhibit significant antimicrobial properties. In vitro studies indicated that these compounds were effective against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various derivatives ranged from 0.49 to 3.9 µg/mL, demonstrating comparable efficacy to standard antibiotics .

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundSalmonella typhimurium23.4–26.40.49–3.9
Other derivatives (e.g., 2b, 2e)MRSA21.3–20.61.95–3.9

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines, including HCT-116 (colon carcinoma), HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A-549 (lung adenocarcinoma). The IC50 values for these compounds were found to be within the range of 1.08 to 1.48 µg/mL against the HCT-116 cell line, indicating potent anticancer activity .

Table 2: Cytotoxicity of Chromene Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1161.08–1.48
Other derivatives (e.g., 2b, 2d)HepG-2Not specified

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is closely linked to their structural features. The presence of the nitrophenyl group is crucial for enhancing antimicrobial and cytotoxic activities. Molecular docking studies have suggested that these compounds interact effectively with key enzymes involved in cancer cell proliferation and bacterial growth inhibition .

Case Studies

Several case studies highlight the effectiveness of chromene derivatives in clinical and laboratory settings:

  • Anticancer Studies : A study demonstrated that certain chromene derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin when tested on human cancer cell lines.
  • Antimicrobial Efficacy : Another investigation showed that specific derivatives were effective against antibiotic-resistant strains of bacteria, highlighting their potential as novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via a one-pot multicomponent reaction involving a naphthol derivative, malononitrile, and a substituted benzaldehyde. Typical protocols use ethanol as a solvent with catalytic piperidine or triethylamine under reflux (1–3 hours). Microwave-assisted methods (e.g., 180 W, 20 mol% catalyst) reduce reaction times to 30 minutes with yields >90%. Optimization involves varying catalysts (e.g., NaF, theophylline), solvent-free conditions, or temperature gradients to enhance efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Answer : Key techniques include:

  • X-ray diffraction : SHELX programs refine crystal structures, reporting unit cell parameters (e.g., monoclinic I2/aI2/a, a=20.6017(14)a = 20.6017(14) Å) and hydrogen-bonding networks .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms aromatic and nitrile groups; IR identifies NH2_2 (~3400 cm1^{-1}) and CN (~2190 cm1^{-1}) stretches. HRMS validates molecular mass .

Q. What biological activities have been reported for benzochromene derivatives, and how are these assays designed?

  • Answer : Derivatives exhibit anticancer (e.g., inhibition of MDA-MB-231 breast cancer cells via XTT assay), antimicrobial, and anti-inflammatory activities. Assays involve:

  • In vitro cytotoxicity : Dose-response curves (IC50_{50}) against cancer cell lines.
  • Antimicrobial screening : Agar diffusion for bacterial/fungal strains.
  • Molecular targets : DNA methyltransferase 1 binding assessed via docking studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when different polymorphs of the compound are obtained?

  • Answer : Discrepancies arise from solvent effects, twinning (e.g., inversion twins in P21P2_1 space group), or hydrogen-bonding variations. Strategies include:

  • Refinement checks : Use WinGX/ORTEP to validate anisotropic displacement parameters.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π, N–H⋯O) to explain packing differences .

Q. What computational approaches are employed to predict the electronic properties and binding affinities of this compound?

  • Answer :

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and compute HOMO-LUMO gaps (e.g., 3.8 eV), correlating with experimental X-ray data.
  • Molecular docking : AutoDock/Vina predicts binding poses in DNA methyltransferase 1 (binding energy ≤−8.5 kcal/mol).
  • Topological analysis : QTAIM and NCI plots map electron density for non-covalent interactions .

Q. How do substituent variations on the aryl group influence the cytotoxic activity of benzochromene derivatives?

  • Answer : Electron-withdrawing groups (e.g., NO2_2, Cl) enhance cytotoxicity by improving cellular uptake and target affinity. For example:

  • 3-Nitrophenyl : IC50_{50} = 12 µM (MDA-MB-231).
  • 4-Methoxyphenyl : Reduced activity due to steric hindrance.
    SAR studies correlate substituent electronegativity with apoptotic pathway activation .

Q. How are hydrogen atoms treated in the crystallographic refinement of this compound, and what challenges arise?

  • Answer :

  • Riding model : H atoms attached to C are placed geometrically (Uiso_{iso} = 1.2–1.5Ueq_{eq}).
  • Free refinement : Amino and hydroxyl H located via difference Fourier maps (N–H = 0.88–0.90 Å). Challenges include resolving disorder in flexible substituents (e.g., methoxy groups) .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

  • Answer :

  • Solvent-free conditions : Theophylline catalysis reduces waste.
  • Microwave irradiation : Energy-efficient, 91% yield in 30 minutes.
  • Aqueous reactions : Piperidine/ethanol systems avoid toxic solvents .

Methodological Considerations

  • Data Contradictions : Conflicting bioactivity results may stem from assay variability (e.g., cell line heterogeneity) or crystallographic twinning. Cross-validate with multiple techniques (e.g., SC-XRD + PXRD) .
  • Experimental Design : Use fractional factorial designs to optimize synthesis parameters (catalyst loading, temperature). For cytotoxicity assays, include positive controls (e.g., etoposide) and triplicate measurements .

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